4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one

Catalog No.
S3321164
CAS No.
41931-11-7
M.F
C10H5Cl3N2O
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one

CAS Number

41931-11-7

Product Name

4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one

IUPAC Name

4,5-dichloro-2-(3-chlorophenyl)pyridazin-3-one

Molecular Formula

C10H5Cl3N2O

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C10H5Cl3N2O/c11-6-2-1-3-7(4-6)15-10(16)9(13)8(12)5-14-15/h1-5H

InChI Key

VQHZUCIFWLYMID-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)Cl)Cl

4,5-Dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C₁₀H₅Cl₃N₂O and a molecular weight of 275.52 g/mol. It features a pyridazinone core, which is characterized by a pyridazine ring fused to a carbonyl group. The presence of multiple chlorine atoms and a chlorophenyl substituent contributes to its unique chemical properties and potential biological activities .

  • Enzyme inhibition: Pyridazinones can inhibit specific enzymes involved in various biological processes [].
  • Antifungal activity: Some pyridazinones have shown antifungal properties by targeting fungal cell membranes or metabolic pathways [].
Typical of pyridazinones, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to diverse derivatives.
  • Functionalization: Reactions with Grignard reagents can introduce various aryl groups, enhancing the compound's versatility in synthesis .
  • Chlorination: The introduction of additional chlorine atoms can be achieved through reactions with phosphorus oxychloride, yielding chlorinated derivatives .

4,5-Dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one exhibits significant biological activity, particularly in pharmacology. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some studies indicate effectiveness against bacterial strains.
  • Anticancer Properties: Certain derivatives show promise in inhibiting cancer cell proliferation through various mechanisms .

The synthesis of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one typically involves:

  • Formation of the Pyridazinone Ring: Starting from appropriate chlorinated phenols and hydrazine derivatives.
  • Chlorination Steps: Utilizing chlorinating agents to introduce chlorine atoms at specific positions on the ring .
  • Substitution Reactions: Employing nucleophiles to modify the chlorophenyl group for enhanced activity or selectivity .

This compound is primarily utilized in:

  • Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules and studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one have focused on:

  • Enzyme Inhibition: Evaluating its role as an inhibitor of specific enzymes linked to disease pathways.
  • Binding Affinity Studies: Analyzing how well the compound binds to target receptors or proteins, which is crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one. Here are some notable examples:

Compound NameStructureUnique Features
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3(2H)-oneC₁₀H₅Cl₃N₂ODifferent chlorophenyl substitution; potential variations in biological activity .
4-Chloro-3(2H)-pyridazinoneC₇H₄ClN₂OLacks multiple chlorines; simpler structure may lead to different reactivity .
6-Nitro-4,5-dichloropyridazin-3(2H)-oneC₉H₄Cl₂N₄O₂Incorporates a nitro group; may exhibit distinct pharmacological properties .

The uniqueness of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one lies in its specific substitution pattern and the presence of multiple chlorine atoms, which significantly influence its chemical reactivity and biological interactions compared to similar compounds.

Chlorination is a critical step in synthesizing 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, as it establishes the compound’s halogenated architecture. Two primary approaches dominate this process: direct chlorination of preformed pyridazinones and in situ chlorination during heterocycle assembly.

Direct Chlorination of Pyridazinone Derivatives

Phosphorus oxychloride (POCl₃) remains the most widely used chlorinating agent for pyridazinones due to its ability to replace hydroxyl groups with chlorine atoms under reflux conditions. For example, 6-methyl-3(2H)-pyridazinone undergoes chlorination with POCl₃ at 145°C for 5 hours to yield 3-chloro-6-methylpyridazine, a key intermediate. However, environmental and safety concerns associated with POCl₃ have driven the adoption of alternative reagents. Triphosgene, a less hazardous solid chlorinating agent, achieves comparable yields (89%) in the presence of tetramethylammonium chloride as a catalyst. This method reduces toxic byproducts and simplifies purification.

Recent advancements emphasize solvent-free conditions to minimize waste. A sealed reactor protocol using equimolar POCl₃ and pyridine at elevated temperatures (135–150°C) efficiently chlorinates hydroxypyrimidines and related heterocycles without requiring excess reagent. This approach is scalable to multigram batches and avoids the exothermic risks of quenching surplus POCl₃.

In Situ Chlorination During Heterocycle Formation

Chlorine atoms can also be introduced during the construction of the pyridazinone ring. For instance, ethyl levulinate reacts with hydrazine hydrate in ethanol under sodium hydroxide catalysis to form 6-methyl-3(2H)-pyridazinone, which is subsequently chlorinated with triphosgene. This tandem annulation-chlorination strategy streamlines synthesis by reducing intermediate isolation steps.

Impact of Halogenation Patterns on Bioactivity

Halogenation significantly enhances the bioactivity of pyridazinone derivatives by modulating electronic properties and steric interactions. In 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, the 4,5-dichloro configuration on the pyridazinone core improves antifungal and antibacterial potency. Studies comparing halogen substituents (Cl, F, Br) at these positions reveal that chlorine’s balanced electronegativity and van der Waals radius optimize interactions with fungal β-1,3-glucan synthase and bacterial enzyme targets [1] [5]. For example, replacing chlorine with fluorine at position 4 reduced antifungal activity by 40% in Candida albicans assays, while bromine substitution increased molecular weight without improving binding affinity [1] [6].

Table 1: Bioactivity of Pyridazinone Derivatives with Varying Halogenation

Position 4Position 5Antifungal IC₅₀ (μM)Antibacterial MIC (μM)
ClCl0.323.74–8.92
FCl0.5112.5–25.0
ClBr0.456.8–15.2
HH>10.0>50.0

The 3-chlorophenyl group at position 2 further stabilizes receptor binding through hydrophobic interactions, as demonstrated in molecular docking studies with Staphylococcus aureus enoyl-acyl carrier protein reductase [5] [6].

Role of Aryl Substituents in Receptor Binding Affinity

Aryl substituents on the pyridazinone core critically influence target selectivity and binding kinetics. The 3-chlorophenyl group in 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one occupies hydrophobic pockets in fungal and bacterial enzymes, with the meta-chloro orientation minimizing steric clashes. Comparative studies show that para-substituted phenyl groups reduce antifungal activity by 60%, while ortho-substitution disrupts planar alignment with active-site residues [1] [2]. In contrast, diarylurea derivatives with pyridazinone scaffolds demonstrate enhanced anticancer activity when bearing electron-withdrawing aryl groups, such as 4-fluorophenyl, which improve VEGFR-2 inhibition by 30% [2] [6].

Table 2: Binding Affinity of Pyridazinones with Different Aryl Groups

Aryl SubstituentTarget EnzymeKᵢ (nM)Bioactivity (GI% vs. Cancer Cells)
3-Chlorophenylβ-1,3-Glucan Synthase8562.21–100.14
4-FluorophenylVEGFR-21278.9–94.3
2-MethoxyphenylPKM221045.6–67.8

Molecular dynamics simulations reveal that the 3-chlorophenyl group forms π-π stacking with β5Tyr113 in fungal proteasomes, while hydrogen bonds with β5Asp115 enhance stability [6] [7].

Optimization of Alkoxy Phenoxy Side Chains

Although 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one lacks alkoxy phenoxy side chains, SAR studies of analogous pyridazinones highlight their role in improving pharmacokinetic properties. For instance, morpholino and sulfonamide side chains in β-1,3-glucan synthase inhibitors increase systemic exposure by 70% through enhanced solubility and reduced P-glycoprotein efflux [1] [7]. Alkoxy phenoxy groups, such as ethoxy phenoxy, extend half-life by forming hydrogen bonds with serum albumin, as observed in tricyclic pyridazinone-based PKM2 activators [7].

Table 3: Pharmacokinetic Effects of Side-Chain Modifications

Side ChainSolubility (μg/mL)CL (mL/min/kg)t₁/₂ (h)
Sulfonamide25.412.34.2
Ethoxy Phenoxy18.98.76.8
Morpholino32.110.55.1

These modifications demonstrate that strategic side-chain engineering can balance potency and bioavailability without altering core halogenation or aryl patterns [1] [6].

Molecular Docking Simulations with Neuropeptide Receptors

Molecular docking simulations have emerged as crucial computational tools for understanding the binding mechanisms of small molecule antagonists with Neuropeptide B/W Receptor 1 [1]. The pyridazinone scaffold, exemplified by 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, represents a privileged chemotype for targeting Neuropeptide B/W Receptor 1 through specific molecular interactions within the transmembrane binding pocket [2] [3].

Receptor-Ligand Interaction Analysis

Computational binding studies have identified key residues within the Neuropeptide B/W Receptor 1 transmembrane domain that are critical for ligand recognition and binding [1]. Binding free energy calculations revealed that residues Tryptophan 102 in extracellular loop 1, Valine 113 at position 3.29, Glutamine 281 in extracellular loop 3, and Alanine 274 at position 6.58 constitute the primary interaction sites for pyridazinone-based antagonists [1]. These residues form a distinct binding pocket that accommodates the rigid pyridazinone core structure while allowing specific interactions with the chlorophenyl substituents [1].

The molecular recognition pattern for 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one involves multiple contact points within the receptor binding site [2]. The pyridazinone carbonyl group forms hydrogen bonding interactions with polar residues, while the chlorinated aromatic rings engage in hydrophobic contacts with nonpolar amino acid side chains [2]. The 3-chlorophenyl substitution pattern provides optimal spatial orientation for maximizing receptor-ligand complementarity [2].

Structure-Activity Relationship Insights from Docking Studies

Molecular docking simulations have revealed the structural basis for the high affinity and selectivity of chlorinated pyridazinone derivatives [2] [3]. The presence of chlorine atoms at positions 4 and 5 of the pyridazinone ring enhances binding affinity through halogen bonding interactions with receptor residues [2]. The 3-chlorophenyl group at position 2 of the pyridazinone core occupies a hydrophobic subpocket formed by transmembrane helices, contributing to antagonist potency [2].

Table 1. Key Molecular Interactions of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one with Neuropeptide B/W Receptor 1

Ligand MoietyReceptor ResidueInteraction TypeDistance (Å)Binding Energy Contribution
Pyridazinone carbonylTryptophan 102Hydrogen bond2.8High
4-Chloro substituentValine 113Halogen bond3.2Moderate
3-Chlorophenyl ringAlanine 274Hydrophobic3.5High
5-Chloro substituentGlutamine 281Dipole interaction3.1Moderate

Comparative docking studies with related pyridazinone analogs demonstrate that the specific substitution pattern of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one provides optimal receptor binding characteristics [2]. Modifications to the chlorination pattern or phenyl ring substitution significantly alter binding geometry and reduce antagonist potency [2].

Binding Site Characterization

The transmembrane binding pocket of Neuropeptide B/W Receptor 1 exhibits distinct structural features that accommodate pyridazinone-based ligands [4]. The binding cavity is formed by residues from transmembrane helices 3, 5, 6, and 7, creating a hydrophobic environment suitable for aromatic ligand binding [4]. Extracellular loops contribute additional contact points that enhance ligand selectivity and binding affinity [5] [6].

Molecular dynamics simulations reveal that ligand binding induces conformational changes in the receptor structure [7]. The binding of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one stabilizes an inactive receptor conformation by preventing the conformational rearrangements necessary for G protein coupling [8] [9]. This mechanism underlies the antagonist activity of pyridazinone derivatives at Neuropeptide B/W Receptor 1 [8].

Allosteric Modulation Pathways in G Protein-Coupled Receptor Signaling

G protein-coupled receptors function as allosteric proteins that transmit conformational changes from extracellular ligand binding sites to intracellular G protein coupling domains [10] [9]. The binding of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one to Neuropeptide B/W Receptor 1 disrupts the allosteric communication networks essential for receptor activation [9] [11].

Conformational Coupling Mechanisms

The allosteric transition in G protein-coupled receptors involves coordinated movements of transmembrane helices that are regulated by conserved molecular switches [9] [11]. In Neuropeptide B/W Receptor 1, the binding of pyridazinone antagonists prevents the outward movement of transmembrane helix 6, which is required for G protein recruitment [9] [11]. This mechanism effectively blocks signal transduction from the extracellular binding site to the intracellular signaling machinery [9].

Extracellular loop regions play critical roles in allosteric communication by providing structural constraints that influence transmembrane helix dynamics [5] [6]. The interaction of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one with extracellular loop residues stabilizes receptor conformations that are incompatible with G protein activation [5] [6]. These interactions represent allosteric modulation points that enhance antagonist efficacy [5].

Molecular Switch Networks

The allosteric activation of G protein-coupled receptors involves several conserved molecular switches that coordinate conformational changes throughout the receptor structure [11] [12]. The DRY motif at the junction of transmembrane helix 3 and intracellular loop 2 serves as a critical switch that couples ligand binding to G protein activation [13] [11]. Antagonist binding by 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one maintains the DRY motif in an inactive conformation [13].

Table 2. Allosteric Network Components in Neuropeptide B/W Receptor 1

Molecular SwitchLocationFunctionAntagonist Effect
DRY motifTransmembrane helix 3/Intracellular loop 2G protein couplingStabilizes inactive state
NPxxY motifTransmembrane helix 7Helix movementPrevents conformational change
Transmission switchTransmembrane helices 3-5-6Signal propagationBlocks allosteric communication
Sodium binding siteTransmembrane coreReceptor stabilityMaintains inactive conformation

The sodium binding site within the transmembrane core represents an allosteric modulation point that influences receptor activation [11] [14]. Pyridazinone antagonists indirectly affect sodium binding through long-range conformational effects, contributing to receptor stabilization in inactive states [11]. This allosteric mechanism provides an additional layer of antagonist activity beyond direct competitive inhibition [11].

Extracellular Loop Dynamics and Allosteric Regulation

Extracellular loops of G protein-coupled receptors serve as dynamic structural elements that participate in both ligand binding and allosteric regulation [5] [15]. In Neuropeptide B/W Receptor 1, extracellular loop 2 forms a lid over the transmembrane binding pocket and undergoes conformational changes upon ligand binding [5] [15]. The interaction of 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one with extracellular loop residues constrains loop mobility and prevents the conformational rearrangements necessary for receptor activation [5].

The coupling between extracellular and transmembrane domains occurs through specific residue networks that propagate conformational information [16] [12]. Disruption of these coupling networks by antagonist binding effectively uncouples ligand binding from receptor activation [16] [12]. This mechanism explains how small molecule antagonists can achieve high efficacy in blocking receptor signaling despite binding to sites distinct from endogenous ligand binding regions [16].

XLogP3

3.3

Other CAS

41931-11-7

Wikipedia

SBB023590

Dates

Last modified: 08-19-2023

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